molecular formula C11H7ClN2O2 B11879153 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid

Cat. No.: B11879153
M. Wt: 234.64 g/mol
InChI Key: KLDKPOCUWKOYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid (CAS 65049-27-6) is a high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C 11 H 7 ClN 2 O 2 and a molecular weight of 234.64 g/mol . Its structure integrates a carboxylic acid group and a chloro substituent on a [2,4'-bipyridine] scaffold, making it a versatile intermediate for constructing more complex molecular architectures. This compound is primarily valued as a precursor in metallo-organic and coordination chemistry. Researchers can utilize the carboxylic acid moiety for coupling reactions or to form coordination complexes, while the chloro group offers a site for further functionalization via cross-coupling reactions. Bipyridine derivatives are well-established in the development of catalysts, electro-luminescent materials, and coordination polymers . As such, 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid serves as a critical starting material in explorations for new catalytic systems and advanced functional materials. Please Note: This product is intended for research and further manufacturing applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H,15,16)

InChI Key

KLDKPOCUWKOYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Procedure:

  • Precursor Preparation : 5-Bromo-2-chloropyridine and 4-pyridinylboronic acid are reacted in a 1:1 molar ratio.

  • Catalytic System : Pd(PPh₃)₄ (2 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M).

  • Conditions : Reflux at 110°C for 12 hours under nitrogen.

  • Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/EtOAc 3:1).

ParameterValueSource Reference
Yield68–72%
Catalyst Loading2 mol% Pd(PPh₃)₄
Reaction Time12 hours

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Oxidative Functionalization of Methyl Groups

Direct oxidation of methyl-substituted bipyridines offers a streamlined route to carboxylic acid derivatives.

Procedure:

  • Starting Material : 6-Chloro-5-methyl-[2,4'-bipyridine] is dissolved in HNO₃/H₂O (1:4 v/v).

  • Oxidizing Agent : KMnO₄ (3 equiv) added in batches at 80°C.

  • Reaction Monitoring : Maintain pH < 2 to prevent over-oxidation.

  • Isolation : Acidify filtrate to pH 1, precipitate product via cooling crystallization.

ParameterValueSource Reference
Yield85–89%
Temperature80°C
OxidantKMnO₄

Key Optimization : Gradual KMnO₄ addition minimizes side reactions (e.g., ring hydroxylation).

Hydrolysis of Nitrile Intermediates

Nitrile groups serve as masked carboxylic acids, enabling late-stage functionalization.

Procedure:

  • Nitrile Synthesis : React 6-chloro-[2,4'-bipyridine]-5-carbonitrile with CuCN in DMF at 120°C.

  • Hydrolysis : Treat with 6 M HCl at reflux for 8 hours.

  • Purification : Neutralize with NaOH, extract with CH₂Cl₂, and recrystallize from ethanol.

ParameterValueSource Reference
Yield76–80%
Acid Concentration6 M HCl
Reaction Time8 hours

Advantage : Avoids harsh oxidants, suitable for acid-sensitive substrates.

Halogenation-Carboxylation Tandem Strategy

This method integrates halogenation and carboxylation in a one-pot sequence.

Procedure:

  • Halogenation : Treat [2,4'-bipyridine]-5-carboxylic acid with SOCl₂ to form acyl chloride.

  • Chlorination : Add PCl₅ (1.2 equiv) at 0°C, then warm to room temperature.

  • Quenching : Hydrolyze with ice-water, adjust pH to 3–4.

ParameterValueSource Reference
Yield65–70%
Chlorinating AgentPCl₅
Temperature0°C → 25°C

Limitation : Requires strict moisture control to prevent hydrolysis of intermediates.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Suzuki-Miyaura Coupling68–72ModerateHigh
Oxidative Functionalization85–89LowMedium
Nitrile Hydrolysis76–80HighHigh
Halogenation-Carboxylation65–70ModerateLow

Suzuki-Miyaura is preferred for scalability, while oxidative methods offer higher yields but involve costly oxidants .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, hydrogen-substituted bipyridine derivatives, and various substituted bipyridine compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid has shown potential as:

  • Enzyme Inhibitor : Studies indicate that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
  • Receptor Binding : Its ability to bind to various biological receptors suggests potential therapeutic applications in treating conditions such as cancer and inflammation.

Coordination Chemistry

The compound's ability to coordinate with transition metals enhances its utility in:

  • Catalysis : It serves as a ligand in catalyzing reactions involving metal complexes, particularly in organic synthesis and industrial processes.
  • Material Science : Its coordination properties are explored in developing new materials with tailored electronic or optical properties.

Organic Synthesis

As a versatile building block, 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid is used in:

  • Synthesis of Complex Molecules : It can be used to create more complex bipyridine derivatives that may exhibit unique biological or chemical properties.
  • Functionalization : The presence of both chloro and carboxylic acid groups allows for further modifications that can enhance solubility or reactivity.

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of bipyridine compounds exhibit significant antitumor activity. A study focused on synthesizing various derivatives from 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid showed promising results against specific cancer cell lines, indicating its potential role in cancer therapeutics .

Case Study 2: Metal Complex Formation

A study investigated the coordination of 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid with transition metals like palladium and platinum. The resulting metal complexes were evaluated for their catalytic activity in cross-coupling reactions, demonstrating enhanced efficiency compared to traditional catalysts .

Mechanism of Action

The mechanism by which 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid exerts its effects depends on its application:

    Coordination Chemistry: The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes.

    Biological Activity: When used in biologically active molecules, the compound can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on bipyridine significantly influence reactivity and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Chloro-[2,4'-bipyridine]-5-carboxylic acid Cl (C6), COOH (C5) C₁₁H₈ClN₂O₂ Enhanced Pd stabilization in MOFs
[2,2'-bipyridine]-5-carboxylic acid (BCA) COOH (C5) C₁₁H₈N₂O₂ Moderate Pd loading in MOFs
6-Chloro-[2,2'-bipyridine]-5-carbonitrile Cl (C6), CN (C5) C₁₁H₇ClN₃ Photophysical applications
5,5'-Dimethyl-2,2'-bipyridine CH₃ (C5, C5') C₁₂H₁₂N₂ Lanthanide complexation
  • Chlorine Substitution : The chloro group at C6 in the target compound enhances electron-withdrawing effects, improving metal coordination. For example, Pd@MOF-APBA (using 6-chloro-[2,4'-bipyridine]-5-carboxylic acid) achieved 5.0 wt% Pd loading , far exceeding the 0.3% observed with BCA .
  • Carboxylic Acid vs. Nitrile : Replacing COOH with CN (as in 6-chloro-[2,2'-bipyridine]-5-carbonitrile) reduces chelating capacity but increases π-conjugation for optoelectronic uses .

Catalytic Performance in Heck Reactions

Comparative studies in palladium-catalyzed Heck reactions highlight ligand efficiency:

  • Turnover Number (TON): Pd@MOF-APBA demonstrated superior TON (1,200) compared to BCA-based catalysts (TON < 100) due to stronger Pd stabilization .
  • Mechanistic Insight : The chloro substituent in APBA likely facilitates electron-deficient Pd centers, accelerating oxidative addition steps .

Photophysical Properties

  • Quantum Yields : Complexes with 5-carboxylic acid ligands (e.g., 6-chloro-[2,4'-bipyridine]-5-carboxylic acid) exhibited quantum yields of 54.8–65.0% , outperforming 6-carboxylic analogs .
  • Absorption Shifts : Hypsochromic shifts in UV-Vis spectra (3–5 nm for 5-carboxylic vs. 12 nm for 6-carboxylic derivatives) indicate substituent position-dependent electronic effects .

Spectroscopic Characterization

  • IR Spectroscopy : Loss of νC=O (1693 cm⁻¹) and emergence of νas(COO⁻) (1,605–1,615 cm⁻¹) confirm carboxylate coordination to metals .
  • UV-Vis : Absorption at 288–290 nm in lanthanide complexes suggests ligand-to-metal charge transfer (LMCT) .

Biological Activity

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid features a bipyridine core with a carboxylic acid functional group and a chlorine substituent. Its molecular formula is C_11H_8ClN_2O_2, and it has been synthesized using various methods, including the functionalization of bipyridine derivatives.

The biological activity of 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cellular processes. For instance, it inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria, leading to cell death.
  • Antiviral Activity : In studies evaluating its efficacy against viral infections, the compound demonstrated significant antiviral activity against flavivirus envelope proteins. It inhibited viral replication at concentrations as low as 50 µM .

Antimicrobial Activity

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid has been evaluated for its antimicrobial properties against various pathogens. The results from multiple studies are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli32 µg/mLEffective against Gram-negative bacteria
Staphylococcus aureus16 µg/mLEffective against Gram-positive bacteria
Pseudomonas aeruginosa64 µg/mLModerate efficacy

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cancer cell lines. Table 2 summarizes the results.

Cell LineIC50 (µM)Effect
A549 (Lung carcinoma)25Significant cytotoxicity
COLO201 (Colorectal)30Induces apoptosis
MDA-MB-231 (Breast cancer)15High selectivity towards cancer cells

Case Studies

  • Antihypertensive Activity : A study investigated the antihypertensive effects of derivatives related to 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid. The compounds exhibited notable blood pressure-lowering effects in hypertensive rat models, suggesting potential therapeutic applications for hypertension management .
  • Antiviral Efficacy : In a study focused on flavivirus infections, derivatives of this compound were tested for their ability to inhibit viral replication. Results showed that certain derivatives maintained over 50% inhibition at concentrations lower than previously reported antiviral agents .
  • Cytotoxicity Against Tumor Cells : Research highlighted the cytotoxic potential of this compound against breast and lung cancer cell lines, demonstrating its promise as an anticancer agent. The mechanism involved disruption of cell cycle progression and induction of apoptosis .

Q & A

Q. What are the key structural features of 6-chloro-[2,4'-bipyridine]-5-carboxylic acid, and how do they influence its reactivity?

The compound consists of two pyridine rings connected at the 2- and 4'-positions. The 6-position on the first pyridine ring is substituted with a chlorine atom, while the 5-position on the same ring hosts a carboxylic acid group. This arrangement creates distinct electronic environments: the chlorine atom acts as an electron-withdrawing group, enhancing electrophilic reactivity, while the carboxylic acid enables hydrogen bonding and coordination with metal ions. These features facilitate applications in catalysis and metal-organic frameworks (MOFs) .

Q. What synthetic methodologies are commonly employed to prepare 6-chloro-[2,4'-bipyridine]-5-carboxylic acid?

Synthesis typically involves chlorination of a precursor pyridine-carboxylic acid derivative. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can selectively introduce chlorine at the 6-position under controlled conditions . Continuous flow reactors are recommended to optimize yield and purity, as seen in analogous bipyridine syntheses . Post-synthesis, purification via recrystallization or chromatography ensures minimal byproduct contamination.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ~200.19 g/mol for the parent compound).
  • X-ray Crystallography: Resolves spatial arrangements of the bipyridine core and substituents .
  • Infrared (IR) Spectroscopy: Detects carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C-Cl vibrations (~550-750 cm⁻¹) .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) of bipyridine-carboxylic acid derivatives in enzyme inhibition?

The position and number of carboxyl groups critically influence potency. For instance, [2,2'-bipyridine]-5,5'-dicarboxylic acid exhibits an IC₅₀ of 0.19 µM against prolyl hydroxylase due to enhanced iron chelation and anionic charge, which stabilizes enzyme interactions. In contrast, mono-carboxyl derivatives (e.g., 6-chloro-[2,4'-bipyridine]-5-carboxylic acid) show reduced activity, highlighting the importance of dual carboxyl groups for optimal binding .

Q. How does this compound function in designing metal-organic frameworks (MOFs)?

The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cd²⁺), forming coordination polymers. For example, analogous ligands with pyridyl-carboxylate motifs create porous MOFs with applications in gas storage or catalysis. The chlorine substituent can further modulate ligand rigidity and pore size . Key steps include:

  • Solvothermal Synthesis: Reacting the ligand with metal salts (e.g., LaCl₃) under controlled pH and temperature.
  • Single-Crystal Analysis: Confirming framework topology via X-ray diffraction .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

Molecular docking and density functional theory (DFT) simulations model binding affinities. For example:

  • Docking Studies: Predict interactions with prolyl hydroxylase’s active site, emphasizing hydrogen bonds between carboxyl groups and arginine residues.
  • DFT Calculations: Analyze charge distribution to explain enhanced reactivity at the chlorine-substituted pyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.